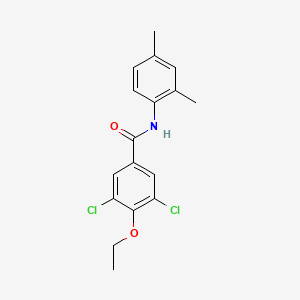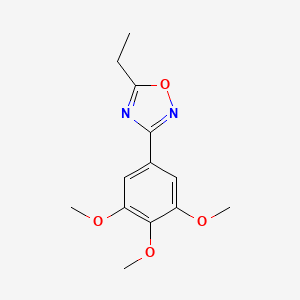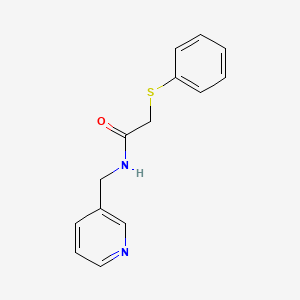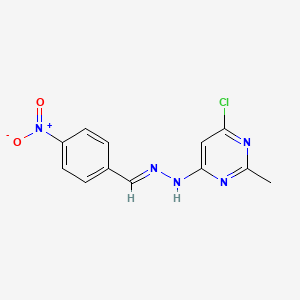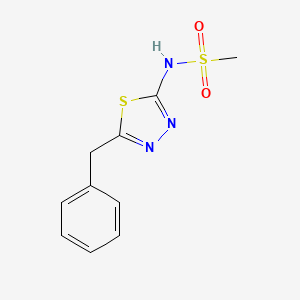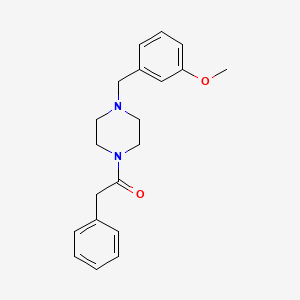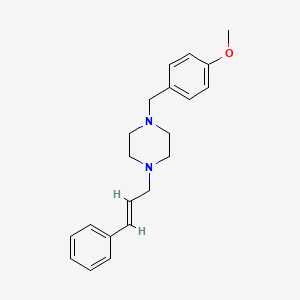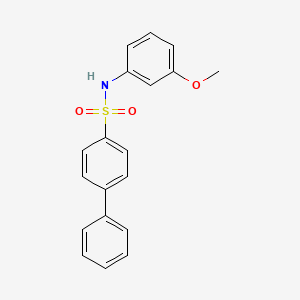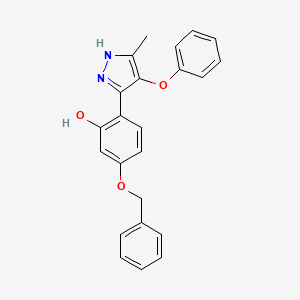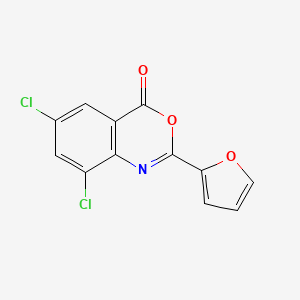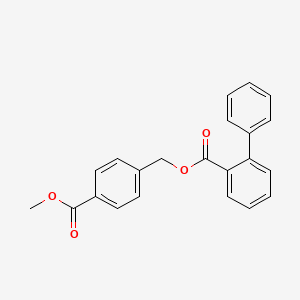
4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)benzyl 2-biphenylcarboxylate, also known as MBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBC is a white powder that is soluble in organic solvents and has a molecular weight of 382.44 g/mol. In
Wirkmechanismus
The mechanism of action of 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate is not fully understood. However, it is believed that 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate acts as an electron acceptor in organic semiconductors, which helps to improve the charge transport properties of the material. In addition, 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has been shown to interact with metal ions through coordination bonds, which allows it to act as a fluorescent probe.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate. However, studies have shown that 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate is relatively non-toxic and has low acute toxicity in animal studies. It has also been shown to have low environmental toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has good solubility in organic solvents. In addition, 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has been shown to have good stability under various conditions. However, 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has some limitations for lab experiments. It is relatively expensive compared to other organic semiconductors, and its synthesis requires several steps, which can make it time-consuming.
Zukünftige Richtungen
There are several future directions for the study of 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate. One potential area of research is the development of new organic semiconductors based on 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate. These materials could be used in the fabrication of more efficient organic electronic devices. Another area of research is the development of new fluorescent probes based on 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate for the detection of other metal ions. Finally, there is potential for the use of 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate in the development of new materials for drug delivery and biomedical applications.
Conclusion
In conclusion, 4-(Methoxycarbonyl)benzyl 2-biphenylcarboxylate is a chemical compound with potential applications in various fields, including organic electronics and metal ion detection. Its synthesis method is relatively straightforward, and it has good stability under various conditions. While there is limited information on its biochemical and physiological effects, it has been shown to be relatively non-toxic. Future research directions include the development of new organic semiconductors and fluorescent probes based on 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate, as well as potential applications in drug delivery and biomedical applications.
Synthesemethoden
4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzyl alcohol with 2-biphenylcarboxylic acid followed by esterification with methoxycarbonyl chloride. The resulting product is then purified through recrystallization to obtain pure 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate.
Wissenschaftliche Forschungsanwendungen
4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of various organic semiconductors, which have been utilized in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic solar cells. 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
Eigenschaften
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-25-21(23)18-13-11-16(12-14-18)15-26-22(24)20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIJLZMOHOCXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)benzyl biphenyl-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

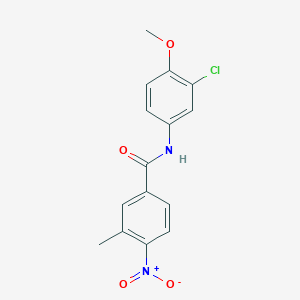
![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
